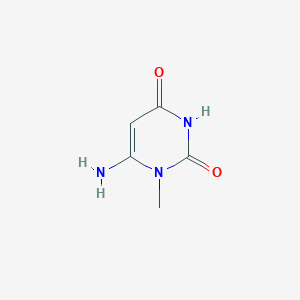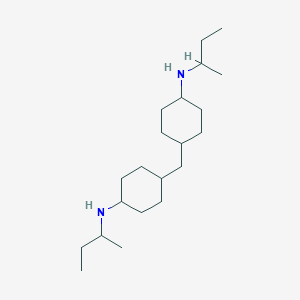
6-Amino-1-methyluracil
概要
説明
6-Amino-1-methyluracil is an organic compound with the chemical formula C5H7N3O2. It is a derivative of uracil, characterized by the presence of an amino group at the 6th position and a methyl group at the 1st position. This compound is known for its role in various biochemical and pharmaceutical applications due to its unique structural properties .
科学的研究の応用
6-Amino-1-methyluracil has a wide range of applications in scientific research:
作用機序
Target of Action
6-Amino-1-methyluracil is an amino derivative of uracil . Uracil is one of the four nucleobases in the nucleic acid of RNA The others are adenine, cytosine, and guanine In RNA, uracil binds to adenine via two hydrogen bonds When base pairing with adenine, uracil acts as both a hydrogen bond acceptor and a hydrogen bond donor In DNA, the uracil nucleobase is replaced by thymine Uracil’s structure allows for it to exist in different tautomeric forms. It is incorporated into RNA during transcription, which is mediated by RNA polymerase .
Mode of Action
It has been reported that it can form a host-guest complex with tetrapropoxycalix . This suggests that it may interact with its targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces.
Biochemical Pathways
Given its structural similarity to uracil, it may be involved in the same biochemical pathways, such as rna transcription .
Result of Action
This compound may be used in the preparation of 1,1′-di methyl-1H-spiro[pyrimido[4,5-b]quinoline-5,5′-pyrrolo[2,3-d]pyrimidine]-2,2′,4,4′,6′(1′H,3H,3′H,7′H,1′H)-pentaone, via reaction with isatin in the presence of catalytic p-toluene sulfonic acid . This suggests that it may have potential applications in organic synthesis.
生化学分析
Biochemical Properties
6-Amino-1-methyluracil is known to interact with various enzymes and proteins. It has been reported to exert inhibitory effects towards DNA repair glycosylase . It’s also used in the synthesis of various organic compounds, indicating its potential interactions with a wide range of biomolecules .
Cellular Effects
Given its inhibitory effects on DNA repair glycosylase , it may influence cell function by affecting DNA repair processes.
Molecular Mechanism
Its inhibitory effects on DNA repair glycosylase suggest that it may bind to this enzyme and prevent it from functioning properly .
準備方法
Synthetic Routes and Reaction Conditions
6-Amino-1-methyluracil can be synthesized through several methods. One common approach involves the reaction of uracil with methyl iodide in the presence of a base to introduce the methyl group at the 1st position. Subsequently, the amino group can be introduced at the 6th position through nitration followed by reduction .
Industrial Production Methods
In industrial settings, the production of this compound often involves multicomponent reactions. These reactions are advantageous due to their efficiency and ability to produce high yields. For instance, the compound can be synthesized via a reaction involving isatin and catalytic p-toluene sulfonic acid .
化学反応の分析
Types of Reactions
6-Amino-1-methyluracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
6-Aminouracil: Similar in structure but lacks the methyl group at the 1st position.
6-Methyluracil: Similar in structure but lacks the amino group at the 6th position.
1-Methyluracil: Similar in structure but lacks the amino group at the 6th position.
Uniqueness
6-Amino-1-methyluracil is unique due to the presence of both an amino group at the 6th position and a methyl group at the 1st position. This dual substitution imparts distinct chemical and biological properties, making it valuable in various applications .
特性
IUPAC Name |
6-amino-1-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-3(6)2-4(9)7-5(8)10/h2H,6H2,1H3,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLZRPNUDBIQBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179076 | |
| Record name | 6-Amino-1-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2434-53-9 | |
| Record name | 6-Amino-1-methyluracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2434-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1-methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002434539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2434-53-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-1-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1-methyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of understanding the molar heat capacity of 6-amino-1-methyluracil?
A1: Understanding the molar heat capacity (Cp,m) of a compound like this compound is crucial for various reasons. [] First, it provides insights into the compound's thermodynamic properties, such as its enthalpy and entropy. This information is essential for predicting its behavior in different chemical reactions and processes. [] Second, knowing the Cp,m helps in developing and optimizing processes involving this compound, such as its synthesis, purification, and formulation. [] Lastly, comparing the experimentally determined Cp,m values with those calculated theoretically, like using the Chickos method, can validate the accuracy of theoretical models and improve our understanding of the compound's molecular interactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)





![Tert-butyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-YL]carbamate](/img/structure/B114557.png)






